![molecular formula C23H24N4O3S B2522050 N-(2-methoxybenzyl)-2-methyl-5-(2-methyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)benzenesulfonamide CAS No. 1112430-90-6](/img/structure/B2522050.png)
N-(2-methoxybenzyl)-2-methyl-5-(2-methyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2-methoxybenzyl)-2-methyl-5-(2-methyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)benzenesulfonamide" is a complex molecule that appears to be related to a family of benzenesulfonamide derivatives. These compounds have been studied for their potential bioactivity, including cytotoxicity and inhibition of carbonic anhydrase, an enzyme involved in various physiological processes .
Synthesis Analysis
The synthesis of related benzenesulfonamide derivatives typically involves the reaction of substituted benzaldehydes with hydrazinobenzenesulfonamide to form a key intermediate, which is then further modified to produce the final compounds . The synthesis process can be tailored by introducing various substituents such as fluorine, hydroxy, methoxy, or trimethoxy moieties to achieve desired properties and bioactivities .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further connected to various other structural motifs, such as pyrazole and diazepine rings . X-ray diffraction studies have been used to confirm the structures of these compounds, revealing details such as dihedral angles between benzene rings and the presence of hydrogen bonds that stabilize the crystal structure .
Chemical Reactions Analysis
The chemical reactivity of benzenesulfonamide derivatives is influenced by the substituents on the benzene rings and the nature of the fused heterocyclic systems. These compounds can participate in various chemical reactions, including the formation of Schiff bases through the reaction with aldehydes . The presence of reactive functional groups such as hydroxyl or methoxy can also lead to further derivatization and the formation of novel compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. Spectroscopic techniques like IR, NMR, and MS are commonly used to characterize these compounds and provide insights into their electronic and structural properties . The presence of multiple rings and heteroatoms in the structure can lead to complex spectra that require careful analysis to interpret .
Applications De Recherche Scientifique
Anticancer Applications
- Antiproliferative Effects on Cancer Cells : Research on phenylpyrazolodiazepin derivatives has shown competitive antiproliferative activities against melanoma and hematopoietic cell lines, with some compounds being potent and selective Raf kinases inhibitors as well as mild inhibitors of PI3Kα, indicating potential utility in cancer therapy (Kim et al., 2011).
Photosensitizers for Photodynamic Therapy
- High Singlet Oxygen Quantum Yield : A study on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base has reported their significant potential for use as Type II photosensitizers in photodynamic therapy for cancer treatment, attributed to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Synthetic Methodologies for Heterocyclic Compounds
- Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones : A general approach for synthesizing tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one derivatives has been developed, highlighting a regioselective strategy for constructing ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates, which serve as intermediates for further reactions (Dzedulionytė et al., 2022).
Antimicrobial and Enzyme Inhibition
- Microwave-Assisted Synthesis for Anticancer Activity : Synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules under microwave irradiation has been explored, with some compounds exhibiting significant anticancer activity against human cancer cell lines, suggesting a potential pathway for developing therapeutic agents (Kumar et al., 2015).
Electrocatalytic and Photocatalytic Materials
- Electrochemical and Spectroelectrochemical Properties : Novel metallophthalocyanines with octa-substituted derivatives have been synthesized, characterized, and evaluated for their electrochemical and spectroelectrochemical properties, indicating potential applications in catalysis and materials science (Kantekin et al., 2015).
Propriétés
IUPAC Name |
2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-5-27-22(29)21-20(17-13-16(30-4)11-12-18(17)26(21)3)24-23(27)31-14-19(28)25(2)15-9-7-6-8-10-15/h6-13H,5,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRHGAQYVUUOOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)N(C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-methyl-N-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2521969.png)
![(1S,5R)-3-Hydroxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2521971.png)
![(2S)-2-[[1-(4-fluorophenyl)sulfonylpiperidine-4-carbonyl]amino]propanoic Acid](/img/structure/B2521972.png)
![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B2521974.png)
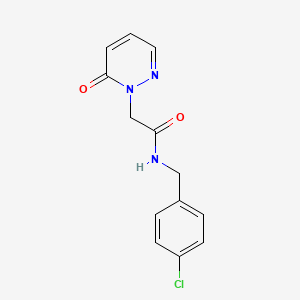
![N-Ethyl-N-[2-oxo-2-[4-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2521977.png)

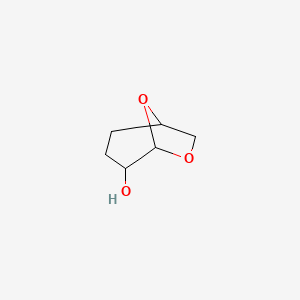
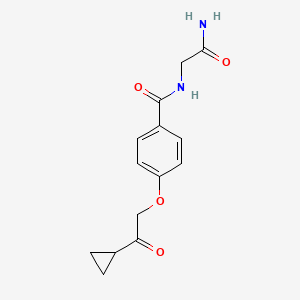
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2521985.png)
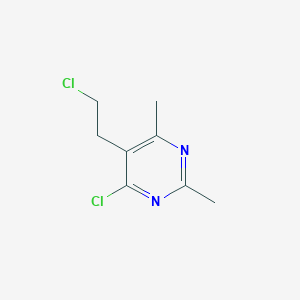
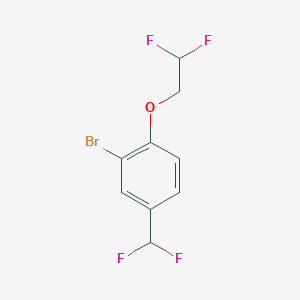
![5-(1-(Isobutylsulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2521988.png)
![7-bromo-3-(2-methoxyethyl)-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2521990.png)